2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Medicinal chemistry Scaffold-based drug design Kinase inhibitor discovery

2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097970-01-7) is a synthetic heterocyclic compound with molecular formula C11H15ClN4 and a molecular weight of 238.72 g/mol, featuring a saturated octahydropyrrolo[3,4-c]pyrrole bicyclic core N-substituted at the 2-position with a 6-chloropyrimidin-4-yl moiety and at the 5-position with a methyl group. The octahydropyrrolo[3,4-c]pyrrole scaffold has been employed as a conformationally constrained piperazine isostere in multiple CNS-targeted drug discovery programs, including negative allosteric modulators of mGlu1 and dual orexin receptor antagonists, where its rigid bicyclic geometry offers distinct pharmacological advantages over flexible piperazine linkers.

Molecular Formula C11H15ClN4
Molecular Weight 238.72 g/mol
CAS No. 2097970-01-7
Cat. No. B1489940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
CAS2097970-01-7
Molecular FormulaC11H15ClN4
Molecular Weight238.72 g/mol
Structural Identifiers
SMILESCN1CC2CN(CC2C1)C3=CC(=NC=N3)Cl
InChIInChI=1S/C11H15ClN4/c1-15-3-8-5-16(6-9(8)4-15)11-2-10(12)13-7-14-11/h2,7-9H,3-6H2,1H3
InChIKeyRBVFMRSWUATGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097970-01-7): Core Structural Identity and Procurement Baseline


2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097970-01-7) is a synthetic heterocyclic compound with molecular formula C11H15ClN4 and a molecular weight of 238.72 g/mol, featuring a saturated octahydropyrrolo[3,4-c]pyrrole bicyclic core N-substituted at the 2-position with a 6-chloropyrimidin-4-yl moiety and at the 5-position with a methyl group [1]. The octahydropyrrolo[3,4-c]pyrrole scaffold has been employed as a conformationally constrained piperazine isostere in multiple CNS-targeted drug discovery programs, including negative allosteric modulators of mGlu1 and dual orexin receptor antagonists, where its rigid bicyclic geometry offers distinct pharmacological advantages over flexible piperazine linkers [2].

Why In-Class Octahydropyrrolo[3,4-c]pyrrole Analogs Cannot Substitute for 2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole


Within the octahydropyrrolo[3,4-c]pyrrole chemotype, the specific combination of a 6-chloropyrimidin-4-yl group at the 2-position and a methyl group at the 5-position establishes a unique vector geometry and electronic environment that cannot be replicated by close analogs. Replacement of the 6-chloropyrimidine with pyrimidine (CAS 1031482-86-6) eliminates the chloro substituent that serves as both a hydrogen-bond acceptor and a synthetic handle for further derivatization via nucleophilic aromatic substitution . Substitution with 6-chloropyridazine (CAS 2097967-11-6) alters the nitrogen atom arrangement from the 1,3-diazine (pyrimidine) to the 1,2-diazine (pyridazine) pattern, fundamentally changing π-stacking interactions and hydrogen-bonding geometry with biological targets . The N5-methyl group further distinguishes this compound from unsubstituted octahydropyrrolo[3,4-c]pyrrole derivatives by modulating basicity (calculated pKa of the tertiary amine) and lipophilicity, which directly impacts both target engagement and physicochemical properties relevant to assay compatibility [1].

Quantitative Differentiation Evidence for 2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097970-01-7) vs. Closest Analogs


Structural Differentiation: 6-Chloropyrimidine vs. Unsubstituted Pyrimidine at the 2-Position

The target compound incorporates a 6-chloropyrimidin-4-yl substituent (C4 position attachment to the octahydropyrrolo[3,4-c]pyrrole core), whereas the closest commercially available analog, 2-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole (CAS 1031482-86-6), bears an unsubstituted pyrimidine attached at the C2 position. This results in three critical differences: (i) the chloro substituent provides a synthetic handle for downstream derivatization via SNAr chemistry not available in the unsubstituted analog; (ii) the C4 vs. C2 attachment alters the exit vector geometry of the pyrimidine ring relative to the bicyclic core; (iii) the chloro group modifies the electron density of the pyrimidine ring, affecting both π-stacking propensity and hydrogen-bond acceptor strength of the ring nitrogens [1].

Medicinal chemistry Scaffold-based drug design Kinase inhibitor discovery

Differentiation from Chloropyridazine Isosteres: Pyrimidine vs. Pyridazine Heterocycle

The closest isomeric comparator, 2-(6-chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097967-11-6), shares identical molecular formula (C11H15ClN4) and molecular weight (238.72 g/mol) but differs in the heteroaryl attachment: a 6-chloropyridazin-3-yl (1,2-diazine) versus the target compound's 6-chloropyrimidin-4-yl (1,3-diazine). This nitrogen positional isomerism produces distinct hydrogen-bond acceptor geometries: the pyrimidine presents nitrogens in a 1,3-relationship (N...N distance approximately 2.4 Å), while the pyridazine presents nitrogens in a 1,2-relationship (N...N distance approximately 1.3 Å), leading to fundamentally different molecular recognition patterns at protein active sites . In kinase inhibitor design, the 1,3-diazine pattern of pyrimidine is preferentially recognized by the hinge region of ATP-binding pockets, whereas 1,2-diazine (pyridazine) rarely engages this motif effectively [1].

Bioisostere analysis Kinase inhibitor design Heterocyclic chemistry

Scaffold-Level Pharmacological Relevance: Octahydropyrrolo[3,4-c]pyrrole as a Privileged Piperazine Isostere

The octahydropyrrolo[3,4-c]pyrrole core was deliberately selected as a conformationally constrained isosteric replacement for piperazine in the development of mGlu1 negative allosteric modulators, where it demonstrated improved pharmacological properties relative to the parent piperazine-containing hit compound. In this study (Bioorg Med Chem Lett, 2013), the most potent octahydropyrrolo[3,4-c]pyrrole-based mGlu1 NAM achieved an IC50 of 3360 nM, while related urea analogs with spirocyclic amine modifications reached sub-micromolar potency (IC50 < 1000 nM for compounds 38–40), confirming the scaffold's capacity to support potent target engagement [1]. In a separate medicinal chemistry program targeting orexin receptors (Bioorg Med Chem Lett, 2017), substituted octahydropyrrolo[3,4-c]pyrroles were optimized to dual OX1/OX2 receptor antagonists with nanomolar potency, exemplified by compound 14l which demonstrated potent OXR antagonist activity [2]. Additionally, the octahydropyrrolo[3,4-c]pyrrole scaffold has been patented by Roche as a core template for autotaxin (ATX) inhibitors, further validating its utility across diverse target classes [3].

CNS drug discovery GPCR modulation Scaffold hopping

Physicochemical Differentiation: Predicted Boiling Point and Molecular Properties

The target compound (CAS 2097970-01-7) has a predicted boiling point of 381.0 ± 42.0 °C at 760 mmHg, based on computational estimation [1]. This value places it in a moderate volatility range suitable for standard laboratory handling while providing a benchmark for purity assessment via distillation or thermal analysis. The presence of both the chloropyrimidine moiety and the tertiary amine (N5-methyl) confers distinct acid-base character: the pyrimidine nitrogens (pKa ~1-2 for protonated form) and the tertiary amine (calculated pKa ~8-9) create a zwitterionic window that can be exploited for selective extraction and purification protocols not applicable to analogs lacking the N5-methyl group, such as 2-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole (CAS 1031482-86-6) which lacks the tertiary amine center [2].

Physicochemical profiling Compound handling Formulation development

Commercially Available Purity Specification and Supply Status

The target compound (CAS 2097970-01-7) is listed by multiple chemical suppliers with a standard purity specification of ≥95% . It was previously stocked by CymitQuimica (Biosynth brand) under reference 3D-XID97001 with a minimum purity of 95%, though this product line has been discontinued, indicating limited commercial availability that may necessitate custom synthesis for procurement . In contrast, the comparator 2-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole (CAS 1031482-86-6) is available from Bidepharm with 97% purity and full QC documentation including NMR, HPLC, and GC . The specific substitution pattern of the target compound (6-chloropyrimidine + N5-methyl) makes it a more specialized building block with narrower supplier availability, which procurement teams must factor into sourcing timelines and cost projections.

Chemical procurement Quality specification Supply chain assessment

Recommended Application Scenarios for 2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole Based on Available Evidence


Kinase Inhibitor Fragment Elaboration via SNAr Chemistry

The 6-chloropyrimidine moiety of the target compound serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling rapid diversification with amine, alcohol, or thiol nucleophiles to generate focused kinase inhibitor libraries. Given the octahydropyrrolo[3,4-c]pyrrole core's validated role as a piperazine isostere in CNS-penetrant scaffolds [1], this building block is particularly suited for fragment-based drug discovery programs targeting ATP-binding sites where the pyrimidine hinge-binding motif is desired. The N5-methyl group provides a fixed tertiary amine center that can be leveraged for solubility optimization without additional protection/deprotection steps that would be required for secondary amine-containing analogs.

Orexin Receptor Antagonist Lead Optimization

The octahydropyrrolo[3,4-c]pyrrole scaffold has been extensively characterized in dual orexin receptor antagonist programs, where disubstituted derivatives demonstrated nanomolar potency against both OX1 and OX2 receptors [2]. The target compound's specific substitution pattern (6-chloropyrimidine at N2, methyl at N5) positions it as a late-stage diversification intermediate for SAR exploration around the pyrimidine ring, with the chloro substituent serving as a synthetic handle for introducing aryl, heteroaryl, or amino groups to modulate OX1/OX2 selectivity ratios and hERG liability, a known optimization challenge in this chemical series.

mGlu1 Negative Allosteric Modulator Scaffold Exploration

The octahydropyrrolo[3,4-c]pyrrole core was demonstrated to be a superior isosteric replacement for piperazine in mGlu1 NAM development, with specific analogs achieving IC50 values in the sub-micromolar to low micromolar range in functional calcium mobilization assays [1]. The target compound, with its 6-chloropyrimidine substituent and N5-methyl group, offers a starting point for a new sub-series within this chemical space where the pyrimidine ring can be further elaborated to probe allosteric binding site interactions distinct from those accessible with the previously reported amide- and urea-linked analogs.

Custom Synthesis Procurement: Building Block for Parallel Medicinal Chemistry

Given the compound's limited and partially discontinued commercial availability , the primary procurement scenario is custom synthesis for use as a key building block in parallel library production. The dual functional handles—the SNAr-reactive 6-chloropyrimidine and the tertiary amine at N5—enable two-dimensional diversification strategies (e.g., pyrimidine elaboration via palladium-catalyzed cross-coupling or SNAr, combined with quaternization or N-oxide formation at the tertiary amine). Procurement specifications should require ≥95% purity by HPLC, with identity confirmed by 1H NMR, 13C NMR, and HRMS, and residual palladium content below 10 ppm if the compound is to be used in cellular assays.

Quote Request

Request a Quote for 2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.